BenchChemオンラインストアへようこそ!

3-Bromo-6-methoxyimidazo[1,2-a]pyrazine

Physicochemical Property LogP Medicinal Chemistry

3-Bromo-6-methoxyimidazo[1,2-a]pyrazine (CAS 1276056-77-9) is a heterocyclic building block featuring a bromine atom at the C3 position and a methoxy group at C6 on the imidazo[1,2-a]pyrazine scaffold. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for kinase inhibitor development, with derivatives reported as inhibitors of Aurora kinase, PI3K, and BET bromodomains.

Molecular Formula C7H6BrN3O
Molecular Weight 228.049
CAS No. 1276056-77-9
Cat. No. B566678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methoxyimidazo[1,2-a]pyrazine
CAS1276056-77-9
Synonyms3-broMo-6-MethoxyiMidazo[1
Molecular FormulaC7H6BrN3O
Molecular Weight228.049
Structural Identifiers
SMILESCOC1=CN2C(=CN=C2C=N1)Br
InChIInChI=1S/C7H6BrN3O/c1-12-7-4-11-5(8)2-9-6(11)3-10-7/h2-4H,1H3
InChIKeyFSJPJGFVJOHUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-methoxyimidazo[1,2-a]pyrazine (CAS 1276056-77-9): A Selectively Functionalized Imidazo[1,2-a]pyrazine Building Block for Kinase-Targeted Library Synthesis


3-Bromo-6-methoxyimidazo[1,2-a]pyrazine (CAS 1276056-77-9) is a heterocyclic building block featuring a bromine atom at the C3 position and a methoxy group at C6 on the imidazo[1,2-a]pyrazine scaffold . This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for kinase inhibitor development, with derivatives reported as inhibitors of Aurora kinase, PI3K, and BET bromodomains [1]. The compound's defined substitution pattern—a single bromine handle for cross-coupling and a methoxy group for electronic modulation—makes it a strategic intermediate for constructing focused libraries targeting the ATP-binding pocket of kinases .

Why 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine Cannot Be Simply Exchanged with Other Imidazo[1,2-a]pyrazine Analogs


Within the imidazo[1,2-a]pyrazine series, the position of the bromine leaving group and the presence or absence of the methoxy substituent critically determine both the accessible chemical space and the physicochemical profile of downstream products. Regioisomers such as 6-bromo-8-methoxyimidazo[1,2-a]pyrazine (CAS 63744-25-2) place the reactive handle at a different position, leading to divergent vectors in kinase active sites; the 3,6-dibromo analog (CAS 1245647-43-1) introduces a second reactive site that complicates sequential functionalization and increases LogP [1]. Even the simple 3-bromo analog lacking the 6-methoxy group (CAS 57948-41-1) exhibits a lower polar surface area (PSA) and altered lipophilicity, which would propagate into different ADME properties in any derived lead compound . Substitution without quantitative consideration of these parameters risks synthesizing compounds with unintended selectivity profiles or pharmacokinetic liabilities [2].

Quantitative Differentiation Evidence: 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine vs. Closest Analogs


LogP Differentiation: Balanced Lipophilicity Relative to Non-Methoxy and Dibromo Analogs

The target compound (LogP = 1.50) occupies a intermediate lipophilicity range compared to key analogs. The non-methoxy 3-bromoimidazo[1,2-a]pyrazine (CAS 57948-41-1) has LogP = 0.80, while the 3,6-dibromo analog (CAS 1245647-43-1) has LogP = 1.58 . This intermediate LogP of 1.50, contributed by the 6-methoxy group, is within the typical optimal range (1–3) for oral bioavailability and CNS penetration in drug discovery [1].

Physicochemical Property LogP Medicinal Chemistry

Polar Surface Area (PSA) Enhancement via 6-Methoxy Group Versus Methoxy-Lacking Analogs

The target compound has a topological PSA of 39.42 Ų, which is ~9.2 Ų higher than the 3-bromo analog lacking the 6-methoxy group (PSA = 30.19 Ų) . The 3,6-dibromo analog possesses a PSA of approximately 30.2 Ų [1]. Increased PSA is generally associated with improved aqueous solubility and reduced passive membrane permeability, offering a different ADME starting point [2].

Polar Surface Area Drug-likeness Physicochemical Property

Regioselective Synthetic Utility: C3-Suzuki / C6-C-H Activation Sequential Functionalization Enabled by the 3-Bromo-6-Methoxy Pattern

The C3-bromo substituent is amenable to Suzuki-Miyaura cross-coupling, while the C6 position bearing the methoxy group can undergo subsequent palladium-catalyzed direct C-H arylation. This sequential one-pot C3/C6 functionalization strategy has been explicitly demonstrated on imidazo[1,2-a]pyrazine substrates, enabling rapid diversification to 3,6-disubstituted analogs [1]. In contrast, the 6-bromo-8-methoxy regioisomer (CAS 63744-25-2) directs initial coupling to the C6 position, resulting in divergent substitution vectors that occupy different regions of the kinase ATP-binding pocket [2].

Synthetic Methodology C-H Activation Suzuki Coupling MedChem Library Synthesis

Scaffold Privilege: Imidazo[1,2-a]pyrazine Core as a Recognized Kinase Hinge-Binding Motif

The imidazo[1,2-a]pyrazine core serves as a hinge-binding motif in multiple kinase inhibitor programs. Structurally characterized examples include Aurora kinase inhibitors (PDB: 3NRM) where the N1 nitrogen of the imidazo[1,2-a]pyrazine forms a key hydrogen bond with the kinase hinge region [1]. Derivatives based on this scaffold have also been reported as PI3K inhibitors and BET bromodomain inhibitors (lead compound UMB-32: BRD4 Kd = 550 nM) [2][3]. The 3-bromo-6-methoxy substitution pattern provides a dual-functionalization entry point to this scaffold, distinguishing it from non-halogenated or differently substituted analogs.

Kinase Inhibitor Hinge-Binder Scaffold Privilege Drug Discovery

Optimal Procurement and Application Scenarios for 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine


Kinase-Focused Library Synthesis via Sequential C3/C6 Diversification

The C3-bromo substituent enables initial Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups at the C3 position, followed by palladium-catalyzed direct C-H arylation at C6 to install a second diversity element [1]. This sequential one-pot strategy, demonstrated on imidazo[1,2-a]pyrazines, allows rapid generation of 3,6-disubstituted analogs for screening against kinase panels. The methoxy group at C6 remains intact during C3 coupling, providing electronic modulation of the pyrazine ring without requiring a protecting group strategy, which streamlines the synthetic workflow [1].

Hit-to-Lead Optimization of Aurora Kinase or PI3K Inhibitor Series

The imidazo[1,2-a]pyrazine core has been co-crystallized with Aurora kinase (PDB: 3NRM), confirming its hinge-binding mode [2]. The 3-bromo-6-methoxy derivative can serve as a synthetic intermediate for introducing substituents at C3 (via cross-coupling) to probe the solvent-exposed or ribose-pocket regions of the ATP-binding site, while the C6-methoxy group can be exploited in subsequent C-H activation to explore the selectivity pocket. This regiochemically defined building block may reduce synthetic steps compared to routes starting from non-functionalized or differently halogenated imidazo[1,2-a]pyrazine precursors.

BET Bromodomain Inhibitor Scaffold Construction

Imidazo[1,2-a]pyrazine derivatives have been optimized as BET bromodomain inhibitors, with lead compound UMB-32 achieving a BRD4 Kd of 550 nM [3]. The 3-bromo-6-methoxyimidazo[1,2-a]pyrazine provides a functionalized entry point to this chemotype, with the C3-bromine available for Suzuki coupling to introduce the biasing element (e.g., 3,5-dimethylisoxazole moiety used in the UMB series) and the C6-methoxy contributing to solubility and electronic tuning.

ATP-Competitive Probe Development for Chemoproteomics

The balanced LogP (1.50) and moderate PSA (39.42 Ų) of the target compound, conferred by the 6-methoxy group, make it a suitable starting scaffold for designing cell-permeable chemical probes for kinase profiling . The C3-bromo handle allows installation of photoaffinity labels or biotin linkers via cross-coupling, while the C6 position offers an additional diversification point for tuning selectivity and physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.